molecular formula C54H67N5O7 B13909645 N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

Cat. No.: B13909645
M. Wt: 898.1 g/mol
InChI Key: RGWHAZWLGXZMBX-YNCYVDIXSA-N
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Description

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine base linked to a benzamide group, with a highly substituted oxolane ring system. The presence of multiple functional groups, including methoxyphenyl, phenylmethoxy, and hexadecoxy groups, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide typically involves multi-step organic synthesis. Key steps include:

    Formation of the Oxolane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: Functional groups such as methoxyphenyl and phenylmethoxy are introduced through substitution reactions.

    Coupling Reactions: The purine base and benzamide group are coupled using reagents like coupling agents and catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalytic Processes: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to modify the functional groups.

    Substitution: Functional groups can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.

Scientific Research Applications

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by:

    Inhibiting Enzymes: Blocking the activity of enzymes involved in disease pathways.

    Binding to Receptors: Modulating receptor activity to alter cellular responses.

    Interacting with Nucleic Acids: Affecting gene expression and protein synthesis.

Comparison with Similar Compounds

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide can be compared to similar compounds such as:

    N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]acetamide: Differing by the presence of an acetamide group instead of benzamide.

    N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]methanamide: Featuring a methanamide group.

These comparisons highlight the uniqueness of the benzamide group in the compound, which may confer specific properties and applications.

Properties

Molecular Formula

C54H67N5O7

Molecular Weight

898.1 g/mol

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C54H67N5O7/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-36-64-49-48(60)46(66-53(49)59-39-57-47-50(55-38-56-51(47)59)58-52(61)40-24-19-17-20-25-40)37-65-54(41-26-21-18-22-27-41,42-28-32-44(62-2)33-29-42)43-30-34-45(63-3)35-31-43/h17-22,24-35,38-39,46,48-49,53,60H,4-16,23,36-37H2,1-3H3,(H,55,56,58,61)/t46-,48-,49-,53-/m1/s1

InChI Key

RGWHAZWLGXZMBX-YNCYVDIXSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Canonical SMILES

CCCCCCCCCCCCCCCCOC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)COC(C5=CC=CC=C5)(C6=CC=C(C=C6)OC)C7=CC=C(C=C7)OC)O

Origin of Product

United States

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